2-Fluoro-3-phenylprop-2-enal
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Overview
Description
2-Fluoro-3-phenylprop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a fluorine atom attached to the second carbon of the prop-2-enal chain, which also contains a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylprop-2-enal can be achieved through several methods. One common approach involves the fluorination of cinnamaldehyde. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds via electrophilic fluorination, where the fluorine atom is introduced to the double bond of cinnamaldehyde.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity. The choice of solvent and temperature control are crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-3-phenylpropanoic acid.
Reduction: 2-Fluoro-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylprop-2-enal involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and selectivity. In biological systems, it may interact with enzymes and proteins, leading to alterations in metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
2-Fluoro-3-phenylprop-2-enal can be compared with other cinnamaldehyde derivatives:
Cinnamaldehyde: The parent compound, which lacks the fluorine atom. It is widely used in flavoring and fragrance industries.
3-Phenylprop-2-enal: Similar structure but without the fluorine atom. It has different reactivity and applications.
2-Chloro-3-phenylprop-2-enal: Another halogenated derivative with chlorine instead of fluorine. It has distinct chemical properties and uses.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical and biological properties that are not observed in its non-fluorinated counterparts.
Properties
CAS No. |
58041-00-2 |
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Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-fluoro-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
VLEKKYCQMPHMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)F |
Origin of Product |
United States |
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